molecular formula C13H28ClN3O2 B5870352 N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride

N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride

Cat. No. B5870352
M. Wt: 293.83 g/mol
InChI Key: IUOUIZXPDYFPTC-OBBOLZQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is a redox-active quinone that can act as an electron acceptor and donor, making it a valuable tool in the study of redox reactions and oxidative stress.

Mechanism of Action

N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride acts as an electron acceptor and donor, undergoing redox reactions with various cellular components such as glutathione and NADH. This results in the production of ROS, which can cause oxidative damage to cellular components such as lipids, proteins, and DNA. N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has also been shown to activate various signaling pathways, including the NF-κB pathway, which plays a key role in inflammation and immune response.
Biochemical and Physiological Effects
N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has been shown to induce oxidative stress in cells and tissues, leading to various biochemical and physiological effects. These include the activation of various signaling pathways, the induction of apoptosis, and the production of pro-inflammatory cytokines. N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has also been shown to cause mitochondrial dysfunction and DNA damage, which can lead to cell death.

Advantages and Limitations for Lab Experiments

N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has several advantages for lab experiments, including its ability to induce oxidative stress in a controlled manner and its well-established synthesis method. However, N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride also has some limitations, including its potential toxicity and the need for proper safety precautions when handling the compound.

Future Directions

There are several future directions for N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride research, including the development of new synthesis methods to improve yield and purity, the study of N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride in various disease models, and the investigation of N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride as a potential therapeutic agent. N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has also been shown to have potential as a tool for studying redox reactions and oxidative stress in various biological systems, including cells, tissues, and organisms.
Conclusion
In conclusion, N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been widely used to study redox reactions and oxidative stress, and has shown potential as a tool for investigating various biological processes. While N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has several advantages for lab experiments, it also has some limitations that need to be taken into consideration. Overall, N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride is a valuable tool for scientific research and has promising future directions for investigation.

Synthesis Methods

N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride can be synthesized by reacting 9-(dimethylamino)nonan-1-ol with oxalic acid dihydrate and sodium nitrite. The resulting compound is then treated with hydroxylamine hydrochloride to form N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride hydrochloride. This synthesis method has been well-established in the literature and can produce N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride in high yields with good purity.

Scientific Research Applications

N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has been widely used in scientific research to study redox reactions and oxidative stress. It has been shown to induce oxidative stress in cells and tissues, leading to the activation of various signaling pathways and transcription factors. N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride has also been used to study the role of reactive oxygen species (ROS) in various biological processes, including cell signaling, apoptosis, and aging.

properties

IUPAC Name

(2Z)-N-[9-(dimethylamino)nonyl]-2-hydroxyiminoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O2.ClH/c1-16(2)11-9-7-5-3-4-6-8-10-14-13(17)12-15-18;/h12,18H,3-11H2,1-2H3,(H,14,17);1H/b15-12-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOUIZXPDYFPTC-OBBOLZQKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCCCCNC(=O)C=NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCCCCCCCNC(=O)/C=N\O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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